1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide
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Overview
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The synthetic route may include the following steps:
Formation of the pyrazolyl-pyrimidine core: This step involves the reaction of appropriate pyrazole and pyrimidine precursors under conditions that facilitate the formation of the desired core structure.
Introduction of the azetidine ring: The azetidine ring is introduced through a cyclization reaction, often involving the use of a suitable azetidine precursor and a cyclizing agent.
Attachment of the fluorophenoxyethyl group: This step involves the reaction of the intermediate compound with a fluorophenoxyethyl reagent under conditions that promote the formation of the desired ether linkage.
Final coupling and purification: The final step involves coupling the intermediate compounds to form the target molecule, followed by purification using techniques such as chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-chlorophenoxy)ethyl)azetidine-3-carboxamide: This compound features a chlorophenoxyethyl group instead of a fluorophenoxyethyl group, which may result in different chemical and biological properties.
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-methylphenoxy)ethyl)azetidine-3-carboxamide: This compound has a methylphenoxyethyl group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c20-15-2-4-16(5-3-15)28-9-7-21-19(27)14-11-25(12-14)17-10-18(23-13-22-17)26-8-1-6-24-26/h1-6,8,10,13-14H,7,9,11-12H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFSOJHZZUNDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCCOC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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